(3-Cyclobutylfuran-2-yl)boronic acid

Description

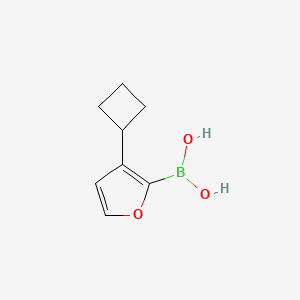

(3-Cyclobutylfuran-2-yl)boronic acid is a boronic acid derivative characterized by a furan ring substituted with a cyclobutyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 2-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and sensor development due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

Molecular Formula |

C8H11BO3 |

|---|---|

Molecular Weight |

165.98 g/mol |

IUPAC Name |

(3-cyclobutylfuran-2-yl)boronic acid |

InChI |

InChI=1S/C8H11BO3/c10-9(11)8-7(4-5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |

InChI Key |

CFSSHZNFAQLLJI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CO1)C2CCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclobutylfuran-2-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of a furan derivative with a cyclobutyl group with a boronic ester under controlled conditions. The reaction is usually performed at low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclobutylfuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Palladium catalysts are often used in Suzuki–Miyaura coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Coupled products with various organic groups.

Scientific Research Applications

(3-Cyclobutylfuran-2-yl)boronic acid has several scientific research applications:

Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Cyclobutylfuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with another organic moiety, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Electronic Features

- Furan vs. Thiophene Analogs: 3-Thiophenylboronic acid (C₆H₄SBr, ) replaces the furan oxygen with sulfur, reducing electronegativity and altering electronic density. This may decrease reactivity in diol-binding applications compared to furan-based boronic acids .

Enzyme Inhibition and Selectivity

- Triazole-Substituted Boronic Acids : Replacing phenyl with triazole rings (e.g., 1-amido-2-triazolylethaneboronic acid) improves β-lactamase inhibition profiles, demonstrating how heterocyclic substituents fine-tune activity . The furan ring in the target compound may offer similar tunability for enzyme targeting.

- HDAC Inhibition: Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases at low concentrations (1 µM), suggesting that electron-donating substituents enhance binding .

Physicochemical Properties

- pKa and Reactivity :

- Phenyl boronic acid has a pKa of ~8.8, limiting its reactivity at physiological pH (7.4) .

- Electron-withdrawing groups (e.g., -CF₃) lower pKa, increasing acidity and diol-binding efficiency. The cyclobutyl group’s moderate electron-donating nature may result in a pKa closer to phenyl boronic acid, necessitating structural modifications for applications requiring lower pKa .

- Diagnostic Utility: Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in diagnostic accuracy for detecting antibiotic resistance, underscoring the impact of substituent choice on functionality .

Data Table: Key Properties of Selected Boronic Acids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.